Gomisin G

Übersicht

Beschreibung

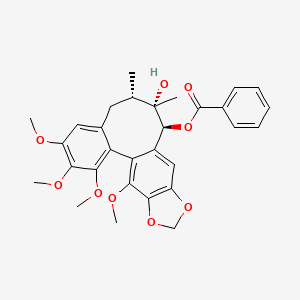

Gomisin G ist eine natürlich vorkommende Lignanverbindung, die in der Gattung Schisandra, insbesondere in Schisandra chinensis, gefunden wird. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter Antikrebs-, Anti-HIV- und leberschützende Wirkungen . Die Verbindung besitzt eine einzigartige chemische Struktur, die durch ein Dibenzocyclooctadienskelett gekennzeichnet ist, das zu seinen verschiedenen pharmakologischen Eigenschaften beiträgt .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: this compound kann durch verschiedene chemische Reaktionen synthetisiert werden, darunter mikrobielle O-Demethylierung und chemische Transformationen. Eine Methode beinhaltet die Umwandlung von Schisandrin in this compound unter Verwendung mikrobieller O-Demethylierung, gefolgt von Methylierung . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung spezifischer mikrobieller Stämme und kontrollierter Umweltbedingungen, um die gewünschte Umwandlung zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beruht hauptsächlich auf der Extraktion aus natürlichen Quellen, wie den Stämmen von Kadsura interior . Der Extraktionsprozess beinhaltet die Verwendung organischer Lösungsmittel wie Ethanol, um die Verbindung aus dem Pflanzenmaterial zu isolieren. Die extrahierte Verbindung wird dann mit chromatographischen Techniken gereinigt, um hochreines this compound zu erhalten, das für Forschungs- und pharmazeutische Anwendungen geeignet ist .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Hydroxylierung von this compound durch Cytochrom-P450-Enzyme, insbesondere CYP3A4 . Diese Reaktion beinhaltet die Addition einer Hydroxylgruppe an das Gomisin-G-Molekül, was zur Bildung hydroxylierter Metaboliten führt.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den chemischen Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Enzyme wie Cytochrom P450 . Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen, pH-Werte und das Vorhandensein von Kofaktoren, um die enzymatischen Transformationen zu erleichtern.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus den chemischen Reaktionen von this compound gebildeten Produkte umfassen hydroxylierte und demethylierte Derivate. Diese Metaboliten weisen oft im Vergleich zur Stammverbindung verbesserte oder veränderte biologische Aktivitäten auf .

Wissenschaftliche Forschungsanwendungen

This compound hat aufgrund seiner vielfältigen biologischen Aktivitäten ein breites Spektrum an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Sonde zur Untersuchung der Aktivität von Cytochrom-P450-Enzymen verwendet . In der Biologie und Medizin hat this compound Potenzial als Antikrebsmittel gezeigt, insbesondere bei der Behandlung von triple-negativem Brustkrebs . Es hemmt das Wachstum von Krebszellen, indem es die AKT-Phosphorylierung unterdrückt und die Cyclin-D1-Spiegel senkt, was zu einem Zellzyklusarrest führt . Zusätzlich wurde this compound auf seine leberschützenden Wirkungen und seine Fähigkeit untersucht, die mitochondriale Biogenese und Funktion in Muskelzellen zu verbessern .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet mehrere molekulare Ziele und Pfade. Es entfaltet seine Antikrebswirkungen durch Hemmung der Phosphorylierung von AKT, einem wichtigen Signalprotein, das an Zellüberleben und -proliferation beteiligt ist . Diese Hemmung führt zu einer Abnahme der Spiegel des Retinoblastom-Tumorsuppressorgens und des phosphorylierten Retinoblastom-Tumors, was zu einem Zellzyklusarrest in der G1-Phase führt . This compound verbessert auch die mitochondriale Biogenese und Funktion durch Aktivierung des Sirt1/PGC-1α-Signalwegs, der die Expression von Genen reguliert, die an der mitochondrialen Funktion beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Gomisin G has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a probe for studying cytochrome P450 enzyme activity . In biology and medicine, this compound has shown potential as an anti-cancer agent, particularly in the treatment of triple-negative breast cancer . It inhibits the growth of cancer cells by suppressing AKT phosphorylation and decreasing cyclin D1 levels, leading to cell cycle arrest . Additionally, this compound has been studied for its hepatoprotective effects and its ability to enhance mitochondrial biogenesis and function in muscle cells .

Wirkmechanismus

Target of Action

Gomisin G, a natural compound derived from the Schisandra genus plants, has been found to primarily target the AKT pathway . AKT, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

this compound interacts with its primary target, AKT, by inhibiting its phosphorylation . This inhibition disrupts the PI3K/AKT signaling pathway, which is often overactive in many types of cancer cells . By suppressing this pathway, this compound can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

Apart from the PI3K/AKT pathway, this compound also affects the Sirt 1/PGC-1α signaling pathway, targeting NRF1 and TFAM . This pathway is crucial for mitochondrial biogenesis, a process that generates new mitochondria. By regulating this pathway, this compound can improve mitochondrial function .

Pharmacokinetics

It’s known that this compound is an ethanolic extract of the stems of kadsura interior , suggesting that its bioavailability might be influenced by factors such as the method of extraction and administration, the presence of other compounds, and individual differences in metabolism .

Result of Action

The primary result of this compound’s action is the suppression of cancer cell growth. It achieves this by inducing apoptosis and arresting the cell cycle . In addition, this compound has been shown to decrease liver weight, hepatic triglyceride accumulation, and cytoplasmic lipid droplets in high-fat-diet-induced obese mice .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the Schisandra genus plants from which this compound is derived could potentially affect its action . Furthermore, individual differences in metabolism and the presence of specific health conditions (such as obesity) can also influence the compound’s action .

Biochemische Analyse

Biochemical Properties

Gomisin G plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This interaction is significant as it can influence the metabolic pathways and the bioavailability of other compounds. Additionally, this compound has been observed to interact with transcription factors, thereby affecting gene expression and cellular functions .

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, this compound has been reported to enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage . Furthermore, it can inhibit the proliferation of certain cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This inhibition can result in altered metabolism of other compounds and changes in cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These long-term effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to this compound can provide insights into its potential therapeutic applications and toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant enzyme activity and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including liver toxicity and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its own metabolism and the metabolism of other compounds. It interacts with cytochrome P450 enzymes, which play a key role in the metabolism of various endogenous and exogenous compounds . This interaction can influence the metabolic flux and levels of metabolites, thereby affecting cellular functions and overall metabolism . Additionally, this compound can modulate the activity of other enzymes and cofactors involved in metabolic pathways, further highlighting its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within cells . The distribution of this compound within tissues is also influenced by its interactions with binding proteins, which can affect its bioavailability and therapeutic efficacy . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound has been shown to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its specific sites of action . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its intracellular dynamics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gomisin G can be synthesized through various chemical reactions, including microbial O-demethylation and chemical transformations. One method involves the transformation of schizandrin into this compound using microbial O-demethylation followed by methylenation . The reaction conditions typically involve the use of specific microbial strains and controlled environmental conditions to achieve the desired transformation.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, such as the stems of Kadsura interior . The extraction process involves the use of organic solvents like ethanol to isolate the compound from the plant material. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound suitable for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Gomisin G undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the hydroxylation of this compound by cytochrome P450 enzymes, particularly CYP3A4 . This reaction involves the addition of a hydroxyl group to the this compound molecule, resulting in the formation of hydroxylated metabolites.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and specific enzymes like cytochrome P450 . The reaction conditions often involve controlled temperatures, pH levels, and the presence of cofactors to facilitate the enzymatic transformations.

Major Products Formed: The major products formed from the chemical reactions of this compound include hydroxylated and demethylated derivatives. These metabolites often exhibit enhanced or altered biological activities compared to the parent compound .

Vergleich Mit ähnlichen Verbindungen

Gomisin G gehört zu einer Gruppe von Lignanverbindungen, die in der Gattung Schisandra vorkommen, darunter Gomisin A, Schisandrin B, Schisandrin A und Gomisin J . Diese Verbindungen teilen ein ähnliches Dibenzocyclooctadienskelett, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten. Zum Beispiel ist Gomisin A für seine leberschützenden Wirkungen bekannt, während Schisandrin B starke antioxidative Eigenschaften aufweist . This compound ist einzigartig in seiner starken Antikrebs- und Anti-HIV-Aktivität, was es zu einer wertvollen Verbindung für weitere Forschung und therapeutische Entwicklung macht .

Eigenschaften

IUPAC Name |

[(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDWKHIQKPKRKY-DSASHONVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346778 | |

| Record name | Gomisin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62956-48-3 | |

| Record name | Gomisin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062956483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gomisin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOMISIN G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4CV8T31X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

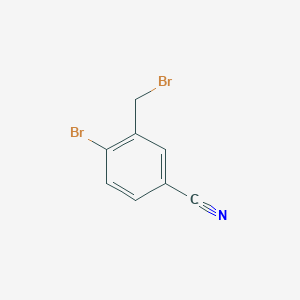

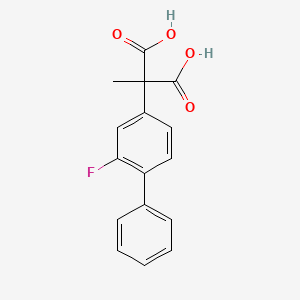

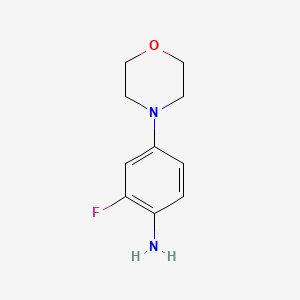

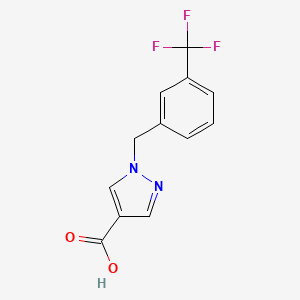

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Gomisin G?

A1: this compound is a dibenzocyclooctadiene lignan primarily isolated from the fruits of the Schisandra chinensis plant, a traditional Chinese herbal medicine. [, , , , , , ]

Q2: How does this compound interact with cells to exert its anti-cancer effects?

A2: this compound has been shown to suppress the growth of various cancer cell lines, including colon cancer [], triple-negative breast cancer [], and liver cancer cells. [] Its primary mechanism involves the inhibition of AKT phosphorylation, a key protein kinase in the PI3K/AKT signaling pathway, leading to reduced cell proliferation and cell cycle arrest. [, ]

Q3: What is known about the metabolism of this compound?

A4: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4. [, ] Molecular docking studies suggest that this compound fits well into the active site of CYP3A4. [] This interaction makes it susceptible to drug-drug interactions with CYP3A4 inhibitors, such as ketoconazole, which can potentially affect its metabolism and efficacy. []

Q4: Are there any structural features of this compound that are important for its activity?

A5: The presence of a methylenedioxy ring in the structure of this compound contributes to its inhibitory activity against CYP3A4. [] This structural feature appears to be important for the interaction of this compound with the enzyme's active site.

Q5: Does this compound interact with other cytochrome P450 enzymes?

A6: this compound also inhibits CYP2C8, an enzyme involved in the metabolism of various drugs, including the anticancer drug paclitaxel. [] This interaction could potentially lead to drug-drug interactions, altering the pharmacokinetics and efficacy of co-administered medications. []

Q6: Has this compound demonstrated any beneficial effects in vivo?

A7: While most research on this compound has been conducted in vitro, studies in mice models have shown that this compound can improve muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophy. [] This finding suggests potential therapeutic applications for muscle wasting conditions.

Q7: Are there any analytical methods available for quantifying this compound in plant materials and biological samples?

A8: Several analytical methods, primarily based on high-performance liquid chromatography (HPLC) coupled with various detectors, have been developed for the quantification of this compound. [, , , ] These methods enable researchers to assess the quality of Schisandra chinensis extracts and investigate the pharmacokinetics of this compound.

Q8: Is there any research on alternative sources or production methods for this compound?

A9: In vitro cultures of Schisandra chinensis have shown promise as a potential source of this compound, offering a controlled and sustainable alternative to traditional extraction from plant materials. [, ]

Q9: What are the potential implications of this compound's interaction with drug-metabolizing enzymes for its clinical use?

A10: The inhibitory effects of this compound on CYP3A4 and CYP2C8 highlight the importance of considering potential drug-drug interactions when administering it alongside other medications metabolized by these enzymes. [, , , ] Close monitoring of patients receiving this compound concomitantly with CYP3A4 or CYP2C8 substrates is crucial to ensure therapeutic efficacy and minimize the risk of adverse events.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.